molecular formula C21H23N3O3S B2662138 7-methyl-1-(4-methylbenzyl)-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione CAS No. 1251688-85-3

7-methyl-1-(4-methylbenzyl)-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione

Cat. No. B2662138
M. Wt: 397.49
InChI Key: OFOSVIPAELYDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-1-(4-methylbenzyl)-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
BenchChem offers high-quality 7-methyl-1-(4-methylbenzyl)-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methyl-1-(4-methylbenzyl)-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Preclinical Pharmacology and Pharmacokinetics

Research on CERC-301, a GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonist, provides a glimpse into the preclinical pharmacodynamic and pharmacokinetic properties of benzothiadiazine derivatives. This study aimed to develop a translational approach to guide dose selection in clinical trials for major depressive disorder. The research demonstrated high-binding affinity specific to GluN2B and showed potential efficacy and safety in preclinical models, indicating a route for clinical application in neuropsychiatric disorders (Garner et al., 2015).

Radiation Dosimetry and Biodistribution

A study on 11C-PBR28, a radioligand to image peripheral benzodiazepine receptors (PBRs) in the brain, estimated human radiation doses based on biodistribution data. This work is crucial for understanding the safety and efficacy of radiolabeled compounds in imaging studies, contributing to the development of diagnostic tools for inflammation and other pathologies within the brain (Brown et al., 2007).

Environmental and Human Exposure Studies

Several studies have focused on the occurrence, biodistribution, and exposure levels of parabens, a class of chemicals widely used in consumer products. These studies highlight the ubiquitous nature of human exposure to these compounds and investigate potential health implications. For instance, research on the urinary concentrations of parabens and their metabolites in populations from the United States and China sheds light on exposure patterns and potential risks associated with these chemicals (Zhang et al., 2020).

In Vivo Imaging and Diagnostic Studies

Investigations using Pittsburgh compound B (PiB) for in vivo amyloid imaging in neurological conditions demonstrate the application of benzothiadiazine-related compounds in diagnosing and understanding the progression of diseases like Alzheimer's. These studies contribute to the development of non-invasive imaging techniques for early detection and monitoring of neurodegenerative disorders (Gjedde et al., 2013).

properties

IUPAC Name

[7-methyl-1-[(4-methylphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-15-5-8-17(9-6-15)14-24-18-13-16(2)7-10-19(18)28(26,27)20(22-24)21(25)23-11-3-4-12-23/h5-10,13H,3-4,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOSVIPAELYDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C)S(=O)(=O)C(=N2)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-1-(4-methylbenzyl)-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione

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